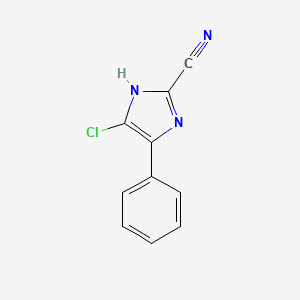

5-chloro-4-phenyl-1H-imidazole-2-carbonitrile

Description

5-Chloro-4-phenyl-1H-imidazole-2-carbonitrile is a substituted imidazole derivative featuring a chlorine atom at position 5, a phenyl group at position 4, and a carbonitrile group at position 2. This compound is primarily utilized in scientific research, particularly in pharmaceutical and materials chemistry, due to its versatile functional groups.

Propriétés

IUPAC Name |

5-chloro-4-phenyl-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-9(13-8(6-12)14-10)7-4-2-1-3-5-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHGPUSGZAOXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560556 | |

| Record name | 5-Chloro-4-phenyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120118-17-4 | |

| Record name | 5-Chloro-4-phenyl-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carbonitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-chloro-4-phenyl-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H8ClN3

- Functional Groups : Contains a chloro group, a cyano group, and a phenyl substituent.

- Structural Characteristics : The imidazole ring contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

CCIM is primarily investigated for its potential as an antitumor agent . Research indicates that it can inhibit specific enzymes linked to cancer cell proliferation. The mechanism of action involves binding to active sites on target proteins, disrupting their function, similar to other imidazole derivatives.

Case Study Findings :

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Activity | CCIM inhibited enzyme activity linked to cancer cell proliferation. |

| Study 2 | Antibacterial Properties | Effective against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL. |

| Study 3 | Mechanism Exploration | Binding interactions with target proteins were characterized, highlighting the compound's potential in medicinal applications. |

Antimicrobial Properties

CCIM has shown promising antibacterial and antifungal activities . Preliminary studies suggest that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Materials Science

The compound is explored for its role in developing new materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Mécanisme D'action

The mechanism of action of 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

Key structural differences among imidazole derivatives arise from substituent positions and functional groups:

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Chloro-4-phenyl-1H-imidazole-2-carbonitrile | Cl (5), Ph (4), CN (2) | Carbonitrile | ~203.6* |

| 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde | Cl (5), Ph (2), CHO (4) | Aldehyde | ~220.6* |

| 4-Methyl-1H-imidazole-5-carbaldehyde | CH₃ (4), CHO (5) | Aldehyde | 110.11 |

| 2-(4-Hydroxy-2-methoxyphenyl)-1H-benzimidazole-5-carbonitrile | OH, OCH₃ (phenyl), CN (5) | Carbonitrile, hydroxyl, methoxy | ~280.3* |

*Calculated based on molecular formulas.

- The carbonitrile group at position 2 is strongly electron-withdrawing, increasing susceptibility to nucleophilic attack compared to aldehyde-containing analogs (e.g., 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde) . Benzimidazole derivatives (e.g., –9) exhibit fused aromatic rings, improving stability and binding affinity in medicinal applications .

Physicochemical Properties

Melting Points :

Hydrogen Bonding :

- Aldehyde-containing derivatives (e.g., ) participate in hydrogen bonding via carbonyl oxygen, whereas carbonitrile groups engage in weaker dipole interactions, affecting solubility and crystal packing .

Activité Biologique

5-Chloro-4-phenyl-1H-imidazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile features an imidazole ring with a chlorine atom at position 5, a phenyl group at position 4, and a cyano group at position 2. This configuration is believed to contribute to its biological activity by facilitating interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit promising anticancer properties. For instance, a study evaluated various imidazole derivatives for their antiproliferative activity against cancer cell lines, revealing that certain substitutions enhanced their efficacy significantly.

Antiproliferative Assays

In vitro assays have shown that 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile exhibits notable antiproliferative effects:

- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- GI50 Values : The compound displayed GI50 values ranging from 29 nM to 78 nM across different cell lines, indicating potent inhibition of cell growth .

| Cell Line | GI50 Value (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 35 | EGFR Inhibition |

| A549 | 48 | BRAF Pathway Inhibition |

| HeLa | 62 | Apoptosis Induction |

The mechanism by which 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile exerts its anticancer effects primarily involves the inhibition of key signaling pathways associated with tumor growth:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells .

- BRAF Pathway Modulation : It also affects the BRAF signaling pathway, which is critical in the development of several malignancies. By targeting this pathway, the compound can effectively reduce tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile has demonstrated antimicrobial activity. A study assessed its efficacy against various bacterial strains:

Antimicrobial Assays

The compound was tested for antibacterial and antifungal activities using standard protocols:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of imidazole derivatives similar to 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile:

- Case Study on Cancer Treatment : A clinical trial involving patients with metastatic melanoma reported that imidazole derivatives led to improved survival rates when combined with existing therapies .

- Antimicrobial Research : Another study focused on the use of imidazole compounds in treating resistant bacterial strains, demonstrating their effectiveness compared to traditional antibiotics .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile?

The synthesis typically involves cyclization reactions starting from substituted imidazole precursors. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide with Raney nickel (to avoid dehalogenation) followed by Schiff base formation and dehydration under alkaline conditions (NaOH/EtOH) yields structurally related imidazole derivatives . Key steps include:

- Catalyst selection (Raney nickel vs. Pd/C) to suppress side reactions like hydrodechlorination.

- Temperature control (45°C optimal for cyclization) to maximize yield.

- Solvent optimization (ethanol preferred over water for recyclization).

Q. How is the crystal structure of 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile determined, and what intermolecular interactions stabilize its lattice?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . Hydrogen-bonding patterns, particularly N–H···N and C–H···Cl interactions, contribute to lattice stabilization. Graph set analysis (as per Etter’s rules) can classify these interactions into motifs like or , critical for understanding packing behavior .

Q. What analytical techniques are used to confirm purity and structural integrity?

- LC-MS : Monitors reaction progress and identifies intermediates/byproducts (e.g., hydrodechlorination byproducts in Pd/C-catalyzed reactions) .

- NMR : Distinguishes regioisomers via chemical shifts of imidazole protons and substituents.

- Elemental Analysis : Validates stoichiometry, especially for nitro or cyano groups.

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, phenyl) influence the reactivity of 5-chloro-4-phenyl-1H-imidazole-2-carbonitrile in cross-coupling reactions?

The electron-withdrawing cyano group at position 2 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at position 5. Computational studies (DFT) can predict charge distribution and reactive sites:

- Chloro substituent : Stabilizes intermediates via inductive effects but may hinder π-stacking in catalytic systems.

- Phenyl group : Contributes steric bulk, affecting regioselectivity in Suzuki-Miyaura couplings. Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

Discrepancies often arise from solvation effects or crystal packing forces not accounted for in gas-phase calculations. Mitigation approaches include:

Q. How can hydrogen-bonding networks be engineered to modify the solubility or bioavailability of this compound?

Co-crystallization with pharmaceutically acceptable coformers (e.g., carboxylic acids) can alter solubility. For instance:

- Coformer Selection : Targets complementary H-bond donors/acceptors (e.g., succinic acid for N–H···O interactions).

- Graph Set Analysis : Predicts stable synthons (e.g., ) to design cocrystals with improved dissolution rates .

Methodological Tables

Q. Table 1: Optimization of Imidazole Cyclization (Adapted from )

| Condition | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | Raney Ni | EtOH | 45 | 88 |

| Low Temp | Raney Ni | EtOH | 25 | 52 |

| Alternative Solvent | Raney Ni | H₂O | 45 | 65 |

| Weak Base (Na₂CO₃) | Raney Ni | EtOH | 45 | 70 |

Q. Table 2: Substituent Effects on Imidazole Reactivity (Based on )

| Substituent (Position) | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -CN (2) | Strong EWG | Enhances electrophilicity at C5 |

| -Cl (5) | Moderate EWG | Stabilizes intermediates |

| -Ph (4) | Steric Bulk | Reduces accessibility for coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.